Ethylenediamine DI-L-(+)-tartrate

Catalog No.
S14321074
CAS No.
M.F
C10H20N2O12
M. Wt
360.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylenediamine DI-L-(+)-tartrate

Product Name

Ethylenediamine DI-L-(+)-tartrate

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;ethane-1,2-diamine

Molecular Formula

C10H20N2O12

Molecular Weight

360.27 g/mol

InChI

InChI=1S/2C4H6O6.C2H8N2/c2*5-1(3(7)8)2(6)4(9)10;3-1-2-4/h2*1-2,5-6H,(H,7,8)(H,9,10);1-4H2/t2*1-,2-;/m11./s1

InChI Key

RWISDUHFHDEVCZ-STERTIEDSA-N

Canonical SMILES

C(CN)N.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

C(CN)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Ethylenediamine DI-L-(+)-tartrate is a chemical compound with the molecular formula C₁₀H₂₀N₂O₁₂ and a molecular weight of 360.27 g/mol. It is a salt formed from ethylenediamine and L-tartaric acid, characterized by its dual amine functionality and the presence of tartrate ions. Ethylenediamine DI-L-(+)-tartrate appears as a crystalline solid and is soluble in water, making it useful in various applications, particularly in the pharmaceutical and biochemical fields .

Due to its functional groups. Key reactions include:

  • Acid-Base Reactions: The amine groups can act as bases, reacting with acids to form salts.
  • Esterification: The hydroxyl groups in the tartrate can react with acids to form esters.
  • Chelation: The compound can form chelates with metal ions, which is significant in coordination chemistry .

Ethylenediamine DI-L-(+)-tartrate exhibits several biological activities, primarily due to its interaction with biological macromolecules. It has been studied for its potential as a chiral resolving agent in pharmaceuticals. The compound's ability to form complexes with metal ions also suggests potential applications in drug delivery systems and as a stabilizing agent for certain bioactive compounds. Additionally, it has been noted for its role in enhancing the solubility of poorly soluble drugs, potentially improving their bioavailability .

The synthesis of ethylenediamine DI-L-(+)-tartrate typically involves the following steps:

  • Neutralization: Ethylenediamine is reacted with L-tartaric acid in an aqueous solution.
  • Crystallization: The resulting solution is cooled to precipitate the salt, which can then be filtered and dried.
  • Purification: Further purification may be achieved through recrystallization from suitable solvents .

Ethylenediamine DI-L-(+)-tartrate has several important applications:

  • Pharmaceuticals: It is used as a chiral auxiliary in drug synthesis and as a stabilizer for active pharmaceutical ingredients.
  • Biochemistry: The compound is utilized in biochemical assays and as a chelating agent for metal ions.
  • Agriculture: It may find applications in agrochemicals due to its properties that enhance nutrient availability .

Interaction studies involving ethylenediamine DI-L-(+)-tartrate focus on its chelation properties and interactions with various metal ions. These studies reveal that the compound can effectively bind to transition metals, forming stable complexes that may be useful in catalysis or as therapeutic agents. Research indicates that these interactions can influence the pharmacokinetics of drugs when used in formulations .

Ethylenediamine DI-L-(+)-tartrate shares structural and functional similarities with several other compounds. Here are some similar compounds along with their unique characteristics:

Compound NameStructure/CharacteristicsUnique Features
EthylenediamineC₂H₈N₂; basic amine used widely as a building blockVersatile chelating agent
L-Tartaric AcidC₄H₆O₆; naturally occurring organic acidChiral molecule used in various applications
Ethylenediamine DitartrateC₈H₁₈N₂O₁₂; derivative of ethylenediamine and tartaric acidUsed as a chiral resolving agent
DiethylenetriamineC₄H₁₅N₃; branched chain amineHigher amine functionality than ethylenediamine
HydroxyethylethylenediamineC₄H₉N₂O; modified ethylenediamineIncreased solubility and stability

Ethylenediamine DI-L-(+)-tartrate's unique combination of two amino groups and tartrate moiety distinguishes it from these similar compounds, particularly in its applications within pharmaceuticals and biochemistry .

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

10

Exact Mass

360.10162408 g/mol

Monoisotopic Mass

360.10162408 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-10-2024

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